D-Proline-13C5,15N

Description

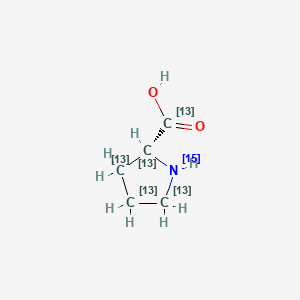

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

121.087 g/mol |

IUPAC Name |

(2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI Key |

ONIBWKKTOPOVIA-WAPLMMNXSA-N |

Isomeric SMILES |

[13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for D Proline 13c5,15n

Chemoenzymatic and Stereoselective Synthesis of D-Proline-13C5,15N Precursors

The synthesis of the D-proline scaffold necessitates a stereoselective approach to yield the desired D-enantiomer. Chemoenzymatic methods are particularly powerful in achieving high enantioselectivity. researchgate.net These strategies often involve the use of enzymes, such as lipases or oxidoreductases, to resolve a racemic mixture or to catalyze a stereospecific transformation.

One common chemoenzymatic route involves the enantioselective hydrolysis of a racemic proline precursor ester. For instance, a lipase (B570770) can selectively hydrolyze the L-enantiomer, leaving the D-enantiomer ester intact for subsequent separation and hydrolysis to D-proline. researchgate.net Another approach is the stereoselective reduction of a precursor, such as a cyclic imine, using an enzyme or a chiral catalyst. For example, the reduction of a Δ¹-pyrroline-2-carboxylic acid derivative can be directed to the D-proline configuration through the use of a specific hydrogenase or a chiral metal-based catalyst. capes.gov.br

The synthesis can also start from achiral, isotopically labeled starting materials, with the chirality being introduced during the synthesis using chiral auxiliaries or catalysts. mdpi.com A notable method is the one developed by Oppolzer, which utilizes a sultam as a chiral auxiliary to direct the stereochemistry of the product. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies for D-Proline Precursors

| Synthetic Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

|---|---|---|---|---|

| Enzymatic Resolution | Lipases (e.g., Candida antarctica lipase B) researchgate.net | >99% | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Stereoselective Reduction | Chiral catalysts (e.g., Ru-BINAP), Hydrogenases capes.gov.br | 95-99% | High enantioselectivity, potentially higher yields than resolution. | Catalyst can be expensive; optimization may be required. |

| Chiral Auxiliary-Directed Synthesis | Oppolzer's sultam researchgate.net | >99% | High stereochemical control, applicable to various amino acids. | Requires additional steps for attachment and removal of the auxiliary. |

Isotopic Enrichment Techniques for Uniform and Site-Specific Labeling with 13C and 15N

For this compound, a uniform labeling pattern is required, meaning all five carbon atoms and the single nitrogen atom are replaced with their heavy isotopes. This is typically achieved through biosynthetic methods where microorganisms or cell-free systems are utilized. nih.gov

In a common approach, an expression system, such as Escherichia coli, is cultured in a minimal medium where the sole source of carbon is 13C-labeled glucose and the sole source of nitrogen is a 15N-labeled ammonium (B1175870) salt (e.g., 15NH4Cl). nih.govnih.gov The microorganism then synthesizes all its amino acids, including proline, incorporating the heavy isotopes. The proteins are subsequently harvested, hydrolyzed, and the labeled D-proline is separated and purified. It is important to note that metabolic scrambling can occur, where the isotopes are transferred to other molecules, potentially reducing the enrichment in the target amino acid. nih.gov

Cell-free protein synthesis systems offer an alternative that can reduce isotopic scrambling and are efficient for producing labeled proteins. mdpi.com In these systems, a mixture of isotopically labeled amino acids, or their precursors, is added to a cell extract that contains the necessary machinery for protein synthesis. mdpi.com

While site-specific labeling is a powerful technique for studying specific aspects of protein structure and function, it is not the primary method for producing a fully labeled compound like this compound. nih.govnmrwiki.org Site-specific labeling involves introducing isotopes at particular atomic positions within the molecule, which can be achieved through complex chemical synthesis or by providing specifically labeled precursors in a biological system. mdpi.comsigmaaldrich.com

Table 2: Isotopic Labeling Strategies for Amino Acids

| Labeling Strategy | Description | Common Isotope Sources | Key Considerations |

|---|---|---|---|

| Uniform Labeling | All atoms of a specific element are replaced with a stable isotope. nmrwiki.org | 13C-glucose, 15NH4Cl nih.gov | High enrichment levels (>98%) are achievable. innovagen.com Potential for metabolic scrambling. nih.gov |

| Site-Specific Labeling | Only specific atoms or residues are isotopically labeled. nmrwiki.org | Specifically synthesized labeled precursors. | Allows for focused analysis of particular molecular sites. More complex and costly synthesis. |

Derivatization Strategies for this compound for Analytical Applications

For analytical applications, particularly gas chromatography-mass spectrometry (GC-MS), derivatization of amino acids like D-proline is often necessary to increase their volatility and improve their chromatographic properties. sigmaaldrich.com For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance ionization efficiency and improve sensitivity. researchgate.net

A common two-step derivatization for GC-MS involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com

Esterification: The carboxyl group is typically converted to a methyl or ethyl ester by reacting with methanolic or ethanolic HCl. sigmaaldrich.com

Acylation: The secondary amine of the proline ring is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). sigmaaldrich.comresearchgate.net

For LC-MS analysis, derivatization is not always required, as modern instruments can often detect underivatized amino acids. nih.gov However, when needed, reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to add a tag that improves chromatographic retention and ionization. researchgate.netresearchgate.net

Table 3: Common Derivatization Reagents for Proline Analysis

| Analytical Technique | Derivatization Reagent | Purpose of Derivatization | Resulting Derivative |

|---|---|---|---|

| GC-MS | Trifluoroacetic anhydride (TFAA) sigmaaldrich.com | Increases volatility and thermal stability. | N-trifluoroacetyl-proline ester |

| GC-MS | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) researchgate.net | Forms stable, high molecular weight derivatives with characteristic fragmentation. | N-tert-butyldimethylsilyl-proline-TBDMS ester |

| LC-MS | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) researchgate.net | Enhances fluorescence and ionization for detection. | AQC-proline |

| LC-MS | 9-fluorenylmethyl chloroformate (FMOC-Cl) researchgate.net | Adds a UV-active and fluorescent group. | FMOC-proline |

Quality Control and Isotopic Purity Assessment of this compound Materials

Ensuring the quality and isotopic purity of this compound is paramount for its use as an internal standard. innovagen.comisotope.com The primary analytical techniques used for quality control are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): MS is used to determine the isotopic enrichment and chemical purity. epa.gov By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the degree of incorporation of 13C and 15N can be calculated. High-resolution mass spectrometry can further confirm the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are used to confirm the chemical structure and the position of the isotopic labels. researchgate.net The absence of signals in a 1H NMR spectrum at positions expected to be deuterated (if applicable) or the presence of characteristic splitting patterns in 13C and 15N spectra provide definitive evidence of successful labeling.

Chiral Chromatography: Techniques like chiral HPLC are employed to determine the enantiomeric purity, ensuring that the material is predominantly the D-enantiomer. sigmaaldrich.comresearchgate.net

The isotopic purity is a critical parameter and is typically expected to be greater than 98% for reliable quantitative applications. innovagen.com

Table 4: Quality Control Parameters for D-Proline-13C5,15N

| Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Chemical Purity | HPLC, GC-MS | ≥98% |

| Isotopic Enrichment | Mass Spectrometry nih.gov | ≥98% for 13C and 15N |

| Enantiomeric Purity (D-isomer) | Chiral HPLC sigmaaldrich.comresearchgate.net | ≥98% ee |

| Structural Confirmation | NMR (1H, 13C, 15N) researchgate.net | Conforms to the expected structure of D-Proline. |

Advanced Analytical Techniques for Characterization and Quantification of D Proline 13c5,15n

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity, specificity, and ability to differentiate molecules based on their mass-to-charge ratio. For D-Proline-13C5,15N, various MS-based methodologies are utilized to ensure its accurate detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amino acids in complex mixtures. In a notable application, a robust LC-MS/MS method was developed and validated for the analysis of proline in human serum, utilizing L-proline-13C5,15N as an internal standard. nih.gov This approach demonstrates high specificity and selectivity, effectively separating proline from other serum components. nih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability, including inconsistencies in sample preparation, injection volume, and matrix effects, thereby ensuring accurate and reliable results. nebiolab.com

The principle of quantification relies on the chemical and physical similarities between the analyte (unlabeled D-proline) and the internal standard (this compound). wuxiapptec.com Since they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer, the ratio of their signal intensities can be used to accurately determine the concentration of the analyte. nih.gov

A typical LC-MS/MS method for proline analysis involves extraction from the sample matrix, followed by chromatographic separation and mass spectrometric detection. nih.gov The specific mass transitions for both the analyte and the internal standard are monitored to ensure specificity.

Table 1: Example LC-MS/MS Method Parameters for Proline Quantification

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiral column (e.g., Phenomenex Lux 5u Cellulose-1) nih.gov |

| Mobile Phase | Isocratic or gradient elution with solvents like methanol (B129727) and formic acid in water nih.gov |

| Ionization Mode | Positive ion electrospray ionization (ESI+) nih.gov |

| Mass Spectrometer | Triple quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Metabolic Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in metabolic profiling for the analysis of small, volatile molecules. azolifesciences.com For non-volatile compounds like amino acids, chemical derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. ucdavis.edusigmaaldrich.com Common derivatization methods for amino acids include esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com

In the context of metabolic profiling, GC-MS can be used to analyze the incorporation of stable isotopes from labeled substrates into various metabolites, providing insights into metabolic pathways. nih.gov While direct applications for this compound in metabolic flux analysis are less common than for its L-isomer, the analytical principles remain the same. The distinct mass spectrum of the derivatized this compound allows it to be clearly distinguished from its unlabeled counterpart and other metabolites in a complex biological sample. nih.gov

The separation of D- and L-proline enantiomers can be achieved using chiral GC columns, which is important in studies where the stereochemistry of the amino acid is of interest. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis of this compound

High-resolution mass spectrometry (HRMS) provides the capability to measure mass with very high accuracy, enabling the determination of the elemental composition of a molecule and the resolution of its isotopic fine structure. acs.orgnih.gov For this compound, HRMS is instrumental in verifying its isotopic enrichment and purity.

The high resolving power of HRMS can distinguish between the mass contributions of 13C and 15N isotopes within a molecule, which is not always possible with lower resolution instruments. nih.gov This allows for an unequivocal assignment of the enrichment levels of both isotopes. acs.org Such detailed analysis is critical for confirming the quality of the isotopically labeled standard, ensuring its suitability for quantitative applications. nih.gov

Table 2: Theoretical vs. Observed Mass for Proline Isotopologues

| Isotopologue | Theoretical Monoisotopic Mass (Da) |

|---|---|

| D-Proline (12C5H914N O2) | 115.06333 |

| D-Proline-13C5,15N | 121.07711 |

Note: Theoretical masses are calculated based on the most abundant isotopes of each element.

Quantitative Analysis Protocols for this compound as an Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative bioanalysis by mass spectrometry. wuxiapptec.com The fundamental principle is to add a known amount of the SIL-IS to the sample at the earliest stage of preparation. researchgate.net This allows the SIL-IS to undergo the same sample processing steps as the endogenous analyte, thereby compensating for any losses or variations during extraction, derivatization, and analysis. nebiolab.comresearchgate.net

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve. nih.gov This curve is generated using a series of standards containing known concentrations of the analyte and a fixed concentration of the SIL-IS. nih.gov

Key considerations for using this compound as an internal standard include:

Purity: The isotopic and chemical purity of the standard must be high to avoid interference with the analyte signal. wuxiapptec.com

Concentration: The amount of internal standard added should be appropriate for the expected concentration range of the analyte. nih.gov

Stability: The labeled atoms should not be prone to exchange during sample processing. The use of 13C and 15N isotopes provides high stability. wuxiapptec.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. The incorporation of stable isotopes like 13C and 15N significantly enhances the utility of NMR for studying biomolecules.

Heteronuclear NMR (1H, 13C, 15N) for this compound Analysis

Heteronuclear NMR experiments that probe the correlations between different nuclei (e.g., 1H, 13C, and 15N) are invaluable for the structural analysis of isotopically labeled compounds. nih.govnih.gov For this compound, these experiments can confirm the positions of the isotopic labels and provide detailed structural information.

The presence of the NMR-active 13C and 15N nuclei allows for a variety of multidimensional NMR experiments, such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-15N HSQC. copernicus.orgmdpi.com These experiments provide correlations between protons and their directly attached carbon or nitrogen atoms, resulting in a unique fingerprint of the molecule.

The analysis of 13C and 15N chemical shifts and coupling constants can provide insights into the conformation of the proline ring and the effects of its environment. researchgate.net While many studies focus on L-proline within peptides and proteins, the fundamental NMR principles and the types of experiments are directly applicable to the D-isomer. nih.govnih.gov The isotopic labeling in this compound facilitates the unambiguous assignment of NMR signals, which can be challenging for unlabeled proline. nih.gov

Table 3: Typical Nuclei Probed in Heteronuclear NMR of this compound

| Nucleus | Information Gained |

|---|---|

| 1H | Proton chemical shifts and coupling constants provide information on local geometry. |

| 13C | Carbon chemical shifts are sensitive to the electronic environment and conformation. |

| 15N | Nitrogen chemical shifts can report on the state of the imino group. |

Multidimensional NMR for Elucidating Conformational Dynamics of D-Proline-Containing Peptides

Multidimensional NMR spectroscopy is an indispensable tool for investigating the conformational landscape of peptides in solution. nih.gov The incorporation of this compound is particularly advantageous due to proline's unique cyclic structure, which restricts the peptide backbone and influences the cis-trans isomerization of the Xaa-Pro peptide bond—a critical determinant of peptide and protein folding and function. arizona.eduwikipedia.org

The 13C and 15N labels allow for the application of heteronuclear NMR experiments, which provide greater signal dispersion compared to proton-only NMR. nih.gov This is crucial for resolving resonance overlap, especially in complex peptides. nih.gov Techniques such as 1H-15N and 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are fundamental. While proline itself lacks an amide proton for direct detection in standard 1H-15N HSQC, the 13C labeling of its ring system provides multiple reporters of its local environment and dynamics. nsf.govnsf.gov

A key aspect of proline-containing peptide dynamics is the equilibrium between the cis and trans conformations of the peptide bond preceding the proline residue. nih.gov This isomerization is often a slow process on the NMR timescale, leading to distinct sets of NMR signals for each conformer. nih.gov The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to the configuration of the peptide bond. mdpi.com Several studies have demonstrated that the difference between Cβ and Cγ chemical shifts (Δβγ) can reliably distinguish between the two states. mdpi.com

| Conformation | Typical Δβγ (δCβ − δCγ) | Typical δCβ (ppm) | Typical δCγ (ppm) |

| trans | ~5 ppm | ~32 ppm | ~27 ppm |

| cis | ~10 ppm | ~35 ppm | ~25 ppm |

| This interactive table summarizes the characteristic 13C chemical shift differences used to determine the Xaa-Pro peptide bond configuration in peptides. Data sourced from multiple studies. mdpi.com |

Solid-State NMR Applications in Aggregate and Macromolecular Studies

For peptides that self-assemble into larger, insoluble structures such as aggregates or amyloid fibrils, solid-state NMR (ssNMR) is a uniquely powerful technique for high-resolution structural characterization. nih.govspringernature.com The incorporation of this compound into such systems is invaluable for defining the role of proline residues in the structure, stability, and polymorphism of these macromolecular assemblies. nih.govspringernature.com

Amyloid fibrils, which are associated with a range of diseases, are a primary target for ssNMR studies. nih.govnih.gov These ordered, non-crystalline aggregates are intractable by conventional solution NMR or X-ray crystallography. nih.gov By using peptides labeled with 13C and 15N, researchers can perform multidimensional ssNMR experiments to determine secondary structure, measure intermolecular distances, and build detailed molecular models of the fibril architecture. nih.gov

The uniform 13C and 15N labeling of a D-proline residue allows for the use of correlation experiments like 13C-13C and 13C-15N correlation spectroscopy under magic-angle spinning (MAS). acs.org These experiments establish through-bond connectivities, enabling site-specific resonance assignments within the peptide. Once assigned, the chemical shifts themselves provide information on the secondary structure; for instance, specific chemical shift ranges are characteristic of β-sheet structures commonly found in amyloid fibrils. nih.govspringernature.com

In studies of tau protein aggregation, which is linked to Alzheimer's disease, ssNMR has been used to investigate proline-rich regions. nih.gov Such studies have shown that segments containing proline can lose their flexibility upon fibril formation, indicating their incorporation into the rigid core of the amyloid structure. nih.gov The attenuation or broadening of NMR signals for residues in proline-rich domains can signify a transition from a flexible, monomeric state to a more rigid, aggregated state. nih.gov

| Tau Construct | Secondary Structure Component | Content (%) |

| K32 Fibrils | α-helix | ~8% |

| β-sheet | ~63% | |

| Turn-like/random-coil | ~28% | |

| This interactive table presents the secondary structure content of heparin-induced Tau K32 amyloid fibrils as detected by Circular Dichroism (CD) spectroscopy, a complementary technique often used alongside ssNMR studies. nih.gov |

By strategically placing this compound labels, researchers can measure precise internuclear distances through dipolar recoupling experiments. These measurements are critical for defining the three-dimensional fold of the peptide within the fibril and the arrangement of peptides relative to one another (e.g., in-register parallel vs. antiparallel β-sheets). nih.gov This level of detail is essential for understanding the mechanisms of fibril formation and developing potential therapeutic inhibitors. springernature.com

Applications of D Proline 13c5,15n in Metabolic Pathway Elucidation and Flux Analysis

Tracing D-Proline-13C5,15N in D-Amino Acid Metabolic Pathways

The metabolism of D-amino acids, once considered a biological anomaly, is now recognized as a crucial element in the physiology of various organisms, from bacteria to humans. The use of this compound as a tracer would offer an unparalleled window into these stereospecific pathways.

D-Amino Acid Oxidase (DAO) Activity and this compound Turnover

D-Amino Acid Oxidase (DAO) is a key flavoenzyme responsible for the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids. D-proline is a known substrate for DAO. By introducing this compound into a biological system, researchers could directly measure the rate of its conversion to Δ¹-pyrroline-2-carboxylate, the initial product of D-proline oxidation.

The heavy isotopes (¹³C and ¹⁵N) would allow for the unambiguous tracking of the molecule and its metabolic products using mass spectrometry and NMR spectroscopy. This would enable the precise quantification of DAO activity in vivo and in vitro, providing valuable data on enzyme kinetics and regulation under various physiological and pathological conditions.

Table 1: Hypothetical Data from a this compound Tracer Experiment Measuring DAO Activity

| Condition | This compound Concentration (µM) | Labeled Δ¹-pyrroline-2-carboxylate Production Rate (nmol/min/mg protein) |

|---|---|---|

| Control | 100 | 15.2 |

| DAO Inhibitor Present | 100 | 1.8 |

| High D-Serine Concentration | 100 | 8.5 |

This table illustrates the type of data that could be generated from experiments using this compound to assess DAO activity under different conditions.

Identification of Novel D-Proline Catabolic and Anabolic Routes

The metabolic fate of D-proline extends beyond simple oxidation by DAO. The introduction of this compound could illuminate previously uncharacterized pathways. By tracing the isotopic label through the metabolome, scientists could identify novel catabolites of D-proline and explore potential anabolic routes where D-proline or its derivatives are used to synthesize other essential molecules. This approach is instrumental in expanding our understanding of the full spectrum of D-amino acid metabolism.

Interconversion of D-Proline with other Metabolites within Stereospecific Pathways

The possibility of stereospecific interconversion between D-proline and other metabolites is an intriguing area of research. This compound would be the ideal tool to investigate such transformations. For instance, the labeled proline could be traced to see if it is converted into other D-amino acids or if the carbon and nitrogen backbone is incorporated into different metabolic pools while retaining its stereochemistry.

Investigating Proline-Glutamate-Ornithine Axis Dynamics with this compound

The metabolic interplay between proline, glutamate (B1630785), and ornithine is central to amino acid metabolism and cellular homeostasis. While most studies have focused on the L-isomers, the role and flux of D-proline within this axis are largely unknown.

Elucidation of Metabolic Fluxes in Proline Biosynthesis and Catabolism

Metabolic flux analysis using this compound could quantify the bidirectional flow between D-proline and the glutamate/ornithine pools. By monitoring the appearance of the ¹³C and ¹⁵N labels in glutamate and ornithine, researchers could determine the rate at which D-proline contributes to these pools. This would provide critical insights into the regulation of proline metabolism and its connection to the urea (B33335) cycle and tricarboxylic acid (TCA) cycle.

Role of this compound in Pyrroline-5-Carboxylate (P5C) Metabolism

Pyrroline-5-carboxylate (P5C) is a critical intermediate in both the biosynthesis and catabolism of proline. The catabolism of L-proline by proline dehydrogenase yields P5C. Similarly, the oxidation of D-proline by DAO produces Δ¹-pyrroline-2-carboxylate, which is distinct from the P5C derived from L-proline. However, the potential for interconversion or interaction between these pathways at the level of pyrroline (B1223166) carboxylates is an open question.

Using this compound, researchers could trace the labeled carbon and nitrogen atoms to determine if they appear in P5C, and subsequently in glutamate. This would clarify the metabolic fate of D-proline-derived pyrroline carboxylates and their potential integration into the central proline-glutamate axis.

Table 2: Potential Labeled Metabolites in a this compound Flux Analysis Study

| Precursor | Labeled Metabolite | Metabolic Pathway Investigated |

|---|---|---|

| This compound | ¹³C₅,¹⁵N-Δ¹-pyrroline-2-carboxylate | D-Amino Acid Oxidase Activity |

| This compound | ¹³C₅,¹⁵N-Glutamate | Interconversion within Proline-Glutamate-Ornithine Axis |

| This compound | ¹³C₅,¹⁵N-Ornithine | Contribution to the Urea Cycle Precursors |

| This compound | ¹³C₅,¹⁵N-Pyrroline-5-Carboxylate | P5C Metabolism and Pathway Interconnection |

This table outlines the potential labeled metabolites that could be detected and quantified in a metabolic flux experiment utilizing this compound, and the metabolic questions they would help to answer.

Interconnections with TCA Cycle and One-Carbon Metabolism

The catabolism of D-proline provides a direct link to the TCA cycle, a central hub of cellular energy metabolism. The journey of the isotopically labeled carbon and nitrogen atoms from this compound can be traced through a series of enzymatic reactions.

The initial step in D-proline degradation in many organisms is the oxidative deamination catalyzed by D-amino acid oxidase (DAAO), a flavoenzyme that converts D-amino acids into their corresponding α-keto acids. wikipedia.orgscispace.com In this reaction, the 15N-labeled amino group of D-proline is removed as ammonia (B1221849) (15NH3), which can then be incorporated into other nitrogen-containing compounds, such as other amino acids, through various transamination and synthesis reactions. nih.gov

The resulting α-keto acid, Δ1-pyrroline-2-carboxylate, from the D-proline carbon skeleton, is subsequently converted to L-proline. The catabolism of L-proline proceeds through its oxidation to glutamate. researchgate.netreactome.org The five-carbon backbone of glutamate, now carrying the 13C labels, can then enter the TCA cycle as α-ketoglutarate, a key intermediate. nih.gov The introduction of 13C-labeled α-ketoglutarate into the TCA cycle leads to the propagation of these labels throughout the cycle's intermediates, including succinate, fumarate, malate, and oxaloacetate. researchgate.net By analyzing the mass isotopomer distribution in these TCA cycle intermediates, researchers can trace the contribution of D-proline to cellular energy production.

Furthermore, the metabolism of proline is connected to one-carbon metabolism through the synthesis of other amino acids. For example, the carbon skeleton of proline can contribute to the synthesis of serine, which is a major donor of one-carbon units for processes such as nucleotide synthesis and methylation reactions. Tracking the 13C label from D-proline into serine and its downstream products can provide insights into the role of D-amino acid metabolism in supporting these essential biosynthetic pathways.

Quantitative Metabolic Flux Analysis (MFA) Using this compound Tracers

Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system. creative-proteomics.com The use of stable isotope tracers like this compound is central to 13C-MFA, providing the necessary data to resolve intracellular fluxes.

Development of Metabolic Models Incorporating D-Amino Acid Pathways

To perform MFA with a D-amino acid tracer, it is essential to develop a comprehensive metabolic model that includes the relevant D-amino acid metabolic pathways. Standard metabolic models often focus on L-amino acid metabolism and central carbon pathways. Therefore, these models must be expanded to incorporate reactions specific to D-amino acid metabolism, such as the activity of D-amino acid oxidase and D-amino acid transaminases.

The development of such a model involves defining the stoichiometry of all relevant reactions, including the catabolism of D-proline to α-ketoglutarate and the subsequent entry of its carbon skeleton into the TCA cycle. The model must also account for the fate of the 15N label, tracking its incorporation into the cellular nitrogen pool and its distribution among other amino acids and nitrogenous compounds. Software tools for MFA, such as INCA and FiatFlux, can be utilized to construct and solve these complex models. vueinnovations.comucdavis.edu

Determination of Relative Metabolic Flux Rates in Biological Systems

By feeding cells or organisms with this compound and measuring the resulting isotopic labeling patterns in downstream metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the relative rates of metabolic fluxes.

The distribution of 13C and 15N isotopes in metabolites provides a set of constraints that can be used to solve the metabolic model and determine the flux through various pathways. For instance, the ratio of different mass isotopologues of TCA cycle intermediates can reveal the relative contributions of D-proline versus other substrates, like glucose or glutamine, to the TCA cycle. This allows for a detailed understanding of how D-amino acids are utilized as a carbon and nitrogen source in different biological contexts.

Table 1: Hypothetical Mass Isotopomer Distribution in TCA Cycle Intermediates after this compound Tracing

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| α-Ketoglutarate | 40% | 10% | 5% | 5% | 10% | 30% |

| Succinate | 50% | 15% | 10% | 10% | 15% | |

| Malate | 55% | 20% | 15% | 10% | ||

| Aspartate | 60% | 25% | 15% |

This table illustrates a hypothetical distribution of mass isotopomers (M+n, where n is the number of labeled atoms) in key metabolites, which can be used to calculate metabolic flux rates.

Assessment of Metabolic Reprogramming in Cellular Models

Metabolic reprogramming is a hallmark of many diseases, including cancer. frontiersin.orgnih.gov Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation and survival. mdpi.commdpi.com By using this compound as a tracer, researchers can investigate whether D-amino acid metabolism is altered in these disease states.

For example, comparing the metabolic fluxes in cancer cells versus their healthy counterparts can reveal dependencies on specific metabolic pathways. An increased flux from D-proline into the TCA cycle in cancer cells might indicate a previously unknown nutrient source for these cells. This information could be valuable for developing novel therapeutic strategies that target D-amino acid metabolism.

Table 2: Illustrative Comparison of Relative Fluxes from D-Proline in Healthy vs. Cancerous Cellular Models

| Metabolic Flux | Healthy Cells (Relative Flux) | Cancer Cells (Relative Flux) | Fold Change |

| D-Proline Uptake | 100 | 250 | 2.5 |

| D-Proline -> α-Ketoglutarate | 80 | 200 | 2.5 |

| α-Ketoglutarate -> TCA Cycle | 60 | 180 | 3.0 |

| D-Proline -> Serine Synthesis | 10 | 15 | 1.5 |

| 15N Incorporation into Glutamate | 50 | 120 | 2.4 |

This illustrative table demonstrates how quantitative flux data can reveal significant metabolic shifts in a disease model, highlighting the utility of this compound as a tracer.

Role of D Proline 13c5,15n in Proteomics and Peptide Research Methodologies

Utilization as a Stable Isotope Labeled (SIL) Standard for Protein/Peptide Quantification

Stable isotope labeling is a cornerstone of modern quantitative proteomics, enabling the accurate measurement of protein and peptide abundance in complex mixtures. ckgas.com D-Proline-13C5,15N, with its known mass shift due to the incorporation of five 13C atoms and one 15N atom, is an ideal internal standard for mass spectrometry-based quantification. cpcscientific.comsigmaaldrich.comisotope.com This known mass difference allows for the clear differentiation between the labeled standard and its unlabeled, endogenous counterpart in a mass spectrometer. cpcscientific.comsigmaaldrich.com

Absolute Quantification (AQUA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Methodologies

Absolute Quantification (AQUA) is a targeted proteomics technique that relies on the use of synthetic stable isotope-labeled peptides as internal standards for the precise quantification of specific proteins and their post-translational modifications. nih.govcreative-proteomics.com In the AQUA workflow, a known amount of a synthetic peptide, which is chemically identical to a target peptide from the protein of interest but contains a stable isotope-labeled amino acid like this compound, is spiked into a biological sample. cpcscientific.comnih.govsigmaaldrich.com Because the labeled and unlabeled peptides have nearly identical physicochemical properties, they co-elute during liquid chromatography and exhibit similar ionization efficiencies in the mass spectrometer. cpcscientific.comsigmaaldrich.com By comparing the signal intensities of the labeled and unlabeled peptides, the absolute quantity of the target protein in the original sample can be determined with high accuracy. cpcscientific.comcreative-proteomics.comqyaobio.com The mass shift for a peptide containing a single this compound is 6 Daltons. cpcscientific.comsigmaaldrich.comqyaobio.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for in vivo quantitative proteomics. ckgas.comsigmaaldrich.comnih.gov In SILAC, cells are grown in specialized media where a standard essential amino acid is replaced with its "heavy" stable isotope-labeled counterpart. sigmaaldrich.comsigmaaldrich.comnih.gov For instance, one cell population can be grown in "light" media containing normal proline, while another is grown in "heavy" media containing this compound. sigmaaldrich.com Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. nih.gov The cell populations can then be subjected to different experimental conditions, and their lysates are combined for analysis. sigmaaldrich.com Mass spectrometry can then distinguish between the light and heavy peptides, and the ratio of their signal intensities provides a precise relative quantification of protein abundance between the two conditions. sigmaaldrich.comsigmaaldrich.com One consideration in SILAC experiments involving labeled arginine is its potential metabolic conversion to proline, which can be mitigated by supplementing the medium with unlabeled proline. researchgate.netnih.govresearchgate.net

Development of Targeted Proteomics Assays with this compound Labeled Peptides

The synthesis of peptides incorporating this compound is a key step in developing targeted proteomics assays. nih.govchemie-brunschwig.chshoko-sc.co.jp These labeled peptides serve as internal standards for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mass spectrometry experiments, which offer high sensitivity and specificity for quantifying low-abundance proteins. cpcscientific.comcreative-proteomics.com The selection of the target peptide sequence is crucial and is typically a unique peptide fragment generated from the protein of interest by enzymatic digestion (e.g., with trypsin). creative-proteomics.comsigmaaldrich.com

| Isotopic Amino Acid | Mass Difference (Da) | Isotopic Enrichment |

| Alanine (13C3, 15N) | 4 | >99% |

| Arginine (13C6, 15N4) | 10 | >99% |

| Isoleucine (13C6, 15N) | 7 | >99% |

| Leucine (13C6, 15N) | 7 | >99% |

| Lysine (13C6, 15N2) | 8 | >99% |

| Phenylalanine (13C9, 15N) | 10 | >99% |

| Proline (13C5, 15N) | 6 | >99% |

| Valine (13C5, 15N) | 6 | >99% |

This table is based on data from multiple sources. cpcscientific.comqyaobio.com

Non-Canonical Amino Acid Incorporation Studies with this compound

D-Proline is a non-canonical amino acid, meaning it is not one of the 20 standard proteinogenic amino acids. nih.gov The incorporation of D-amino acids into peptides and proteins can confer resistance to proteolytic degradation. nih.gov Research into the incorporation of non-canonical amino acids like D-Proline is crucial for developing novel therapeutics and understanding protein function. nih.gov While the provided search results primarily focus on L-Proline-13C5,15N for quantitative proteomics, the principles of using isotopically labeled amino acids can be extended to study the incorporation and metabolic fate of D-amino acids. The use of this compound would allow researchers to trace and quantify its incorporation into peptides and proteins, providing insights into the mechanisms and functional consequences of using non-canonical building blocks. The ability to introduce D-amino acids into proteins can be achieved through various in vitro and in vivo methods, including the use of proline analogs in living organisms. nih.gov

Investigating Peptide Conformation and Dynamics Using this compound

The unique cyclic structure of proline significantly influences peptide and protein conformation. frontiersin.org The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the isomerization between these states can play a critical role in protein folding, function, and recognition events. nih.govcsic.esunizar.es Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in solution. cpcscientific.comisotope.comfrontiersin.org

Stereochemical and Chirality Studies Utilizing D Proline 13c5,15n

Analysis of D-Proline Racemization Processes in Biological Samples

The use of D-Proline-¹³C₅,¹⁵N is instrumental in studying the racemization of proline in biological contexts. Racemization, the conversion of one enantiomer to its mirror image, can occur under certain physiological and pathological conditions. By introducing a known quantity of D-Proline-¹³C₅,¹⁵N as an internal standard, researchers can accurately quantify the extent of racemization of endogenous L-proline to D-proline.

Mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are primary methods for this analysis. researchgate.netplos.org The distinct mass of the labeled D-proline allows it to be easily distinguished from the unlabeled enantiomers. For instance, in studies of collagen turnover, the rate of proline racemization can be an indicator of tissue age and degradation. plos.org The labeled standard ensures that any racemization observed is a true biological or chemical process and not an artifact of the analytical procedure. Research has shown that proline can racemize under acidic conditions, such as those used for protein hydrolysis, highlighting the importance of using labeled standards to correct for such method-induced artifacts. researchgate.net

Enantiomeric Purity Assessment of D-Proline-Containing Biomolecules

The enantiomeric purity of biomolecules containing D-proline is critical to their biological function and therapeutic efficacy. D-Proline-¹³C₅,¹⁵N is an invaluable tool for assessing this purity. By spiking a sample with a known amount of the labeled D-proline, it can serve as a precise internal standard for the quantification of the D-enantiomer in a mixture.

This is particularly relevant in the pharmaceutical industry, where the presence of an undesired enantiomer can lead to altered efficacy or toxicity. mdpi.com Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, are often employed for the separation of proline enantiomers. google.com The co-elution of the labeled standard with the unlabeled D-proline allows for accurate quantification, even at very low concentrations. This methodology is crucial for quality control in the synthesis of peptides and other pharmaceuticals where D-proline is intentionally incorporated. mdpi.com

Mechanistic Studies of D-Amino Acid Ligand-Receptor Interactions

Isotopically labeled amino acids like D-Proline-¹³C₅,¹⁵N are pivotal in elucidating the mechanisms of ligand-receptor interactions. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are powerful techniques that can provide detailed structural and dynamic information about these interactions. tandfonline.comnih.gov

By selectively incorporating ¹³C and ¹⁵N isotopes into D-proline, researchers can monitor the chemical environment of specific atoms within the amino acid upon binding to a receptor. tandfonline.com Changes in the NMR chemical shifts of the labeled nuclei can reveal which parts of the molecule are involved in the binding interface and can provide insights into conformational changes that occur in both the ligand and the receptor upon complex formation. tandfonline.comresearchgate.net Similarly, techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can utilize the presence of the stable isotope label to probe changes in solvent accessibility of the D-proline-containing ligand when bound to its receptor, offering further clues about the binding site and mechanism. nih.gov These studies are fundamental to understanding the biological roles of D-amino acids and for the rational design of drugs that target their receptors.

Chiral Separation Techniques for D-Proline-¹³C₅,¹⁵N and Related Metabolites

The effective separation of D-Proline-¹³C₅,¹⁵N from its L-enantiomer and other related metabolites is a prerequisite for its use in the aforementioned studies. Various chiral separation techniques have been developed and optimized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acids to make them volatile. researchgate.net Chiral stationary phases, such as those based on cyclodextrins or amino acid derivatives (e.g., Chirasil-Val), are used to achieve enantiomeric separation. researchgate.netresearchgate.net The use of D-Proline-¹³C₅,¹⁵N as an internal standard in GC-MS analysis allows for accurate quantification of D-proline in complex biological matrices like urine and serum. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC with chiral columns is another widely used method. google.com Chiral stationary phases can be based on various principles, including chiral ligand exchange, proteins, or polysaccharide derivatives. Pre-column derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column. google.com The development of robust LC-MS/MS methods using chiral columns has enabled the specific and sensitive quantification of proline enantiomers in human serum. researchgate.netscispace.com

Below is a data table summarizing common chiral separation techniques for proline enantiomers:

| Technique | Stationary Phase/Column Type | Derivatization | Detection Method | Application |

| GC-MS | Chiral (e.g., Chirasil-Val) | Required (e.g., with heptafluorobutyl chloroformate) | Mass Spectrometry | Analysis of D/L-proline in biological fluids |

| HPLC | Chiral (e.g., Cellulose-1) | Often not required, but can be used | UV, Mass Spectrometry | Enantiomeric purity, quantification in serum |

| Capillary Electrophoresis (CE) | Chiral selector in buffer | Not always required | UV, LIF | Analysis of amino acid enantiomers |

The selection of a particular technique depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and resolution. The availability of D-Proline-¹³C₅,¹⁵N as an internal standard significantly enhances the accuracy and reliability of these chiral separation methods.

Emerging Research Frontiers and Future Directions for D Proline 13c5,15n

Integration with Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Fluxomics)

The true potential of D-Proline-13C5,15N is realized when it is integrated into systems-level, multi-omics investigations. This approach allows researchers to move beyond studying a single molecule and instead map its influence across interconnected biological networks.

Metabolomics: In stable isotope-resolved metabolomics (SIRM), this compound serves a dual purpose. Firstly, it is an ideal internal standard for the accurate quantification of endogenous D-proline, correcting for variations in sample extraction and instrument response. Secondly, as a metabolic tracer, it allows for the unequivocal tracking of D-proline's metabolic fate. By monitoring the appearance of the 13C and 15N labels in downstream metabolites, researchers can identify and validate metabolic pathways. For example, the enzymatic conversion of D-proline to Δ¹-pyrroline-2-carboxylate by D-amino acid oxidase can be precisely traced by observing the corresponding mass-shifted product.

Proteomics: While D-amino acids are not incorporated into proteins via canonical ribosomal synthesis, their interactions with the proteome are an area of growing interest. This compound can be used to investigate non-canonical roles, such as its incorporation into non-ribosomal peptides (NRPs) by synthetases in microorganisms. In proteomics, this tracer could help identify proteins that specifically bind D-proline or whose expression or post-translational modification state is altered in response to D-proline fluxes, providing a functional link between metabolome and proteome.

Fluxomics: Metabolic Flux Analysis (MFA) is arguably the most powerful application of this compound. By introducing the labeled compound and measuring the rate of label incorporation into various metabolic pools over time, the absolute rates (fluxes) of D-proline-centric pathways can be calculated. This quantitative data is critical for understanding how metabolic networks adapt to physiological or pathological changes. For instance, fluxomics studies could precisely measure the rate of D-proline racemization to L-proline or its catabolism through specific oxidative pathways in different tissues or disease states.

The table below illustrates how this compound facilitates the identification of metabolites in a hypothetical tracing experiment using Liquid Chromatography-Mass Spectrometry (LC-MS).

| Metabolite | Chemical Formula | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Mass Shift (Δm) | Research Application |

|---|---|---|---|---|---|

| D-Proline | C5H9NO2 | 115.0633 | 121.0802 (13C5, 15N) | +6.0169 | Tracer input confirmation; quantification standard. |

| Δ¹-Pyrroline-2-carboxylate | C5H5NO2 | 111.0320 | 117.0489 (13C5, 15N) | +6.0169 | Tracing D-amino acid oxidase activity. |

| D-Ornithine | C5H12N2O2 | 132.0899 | 137.1067 (13C5, 15N1) | +5.0168 | Investigating the proline ring-opening pathway. |

| L-Proline | C5H9NO2 | 115.0633 | 121.0802 (13C5, 15N) | +6.0169 | Quantifying the flux through proline racemase. |

Development of Advanced Computational Models for Isotope Tracing Data Analysis

The high-dimensional data generated from this compound tracing experiments necessitates the use and development of sophisticated computational models for robust interpretation. The raw mass spectrometry data, which consists of mass isotopomer distributions (MIDs) for dozens of metabolites, is information-rich but complex.

Future research will focus on creating specialized software tools tailored for D-amino acid metabolism. These models will go beyond simple pathway mapping and aim to:

Correct for Natural Isotope Abundance: Algorithms must accurately subtract the contribution of naturally occurring 13C and 15N to isolate the signal derived purely from the administered tracer.

Perform Isotopic Flux Modeling: Advanced models like Isotopomer Network Compartmental Analysis (INCA) or software packages like WUFlux and OpenMebius are being adapted to handle the unique aspects of D-amino acid pathways. These models integrate known biochemical reaction networks with experimental MID data to solve for intracellular metabolic fluxes.

Integrate Multi-Omics Data: The next generation of computational tools will aim to build unified models that integrate metabolomic (from this compound tracing), transcriptomic, and proteomic datasets. This will allow for a more holistic understanding, for example, by correlating an observed change in metabolic flux with the expression levels of the enzyme responsible for that reaction.

Employ Machine Learning: As datasets grow in complexity, machine learning algorithms can be employed to identify novel correlations or previously unknown metabolic transformations of D-proline, moving from hypothesis-driven to discovery-based science.

The table below contrasts different computational approaches for analyzing isotope tracing data.

| Modeling Approach | Primary Function | Application for D-Proline-13C5,15N Data | Example Software/Method |

|---|---|---|---|

| Mass Isotopomer Distribution (MID) Analysis | Calculates the fractional abundance of labeled atoms in a metabolite pool. | Determines the percentage of D-proline, L-proline, etc., that is derived from the tracer. | IsoCor, VANTED |

| Metabolic Flux Analysis (MFA) | Quantifies the rates (fluxes) of intracellular metabolic reactions. | Calculates the rate of D-proline oxidation or racemization (e.g., in nmol/g/hr). | INCA, OpenMebius |

| Kinetic Modeling | Models the dynamic changes in metabolite concentrations and isotopic labeling over time. | Characterizes enzyme kinetic parameters (Vmax, Km) for D-proline-metabolizing enzymes in vivo. | COPASI, Custom MATLAB/Python scripts |

| Machine Learning | Identifies patterns and correlations in large, complex datasets without a pre-defined model. | Discovers novel metabolites derived from D-proline or identifies system-wide responses to D-proline perturbation. | Principal Component Analysis (PCA), Random Forest |

Innovative Applications in Synthetic Biology and Biotechnology

This compound is an invaluable tool for the design-build-test-learn cycle in synthetic biology, enabling the precise evaluation and optimization of engineered biological systems.

Engineering Novel Metabolic Pathways: Researchers can engineer microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce valuable chemicals from D-proline. This compound is the ideal substrate to test these engineered pathways. By tracing the flow of 13C and 15N, scientists can confirm that the product is being synthesized through the designed route, quantify the conversion efficiency, and identify metabolic bottlenecks where the label accumulates, indicating a slow enzymatic step.

Optimizing Biocatalysis: Many enzymes, such as D-amino acid oxidases and proline racemases, have significant biotechnological applications, from creating chiral building blocks for pharmaceuticals to food processing. This compound can be used to develop highly sensitive and specific assays to screen for improved enzyme variants created through directed evolution. The conversion of the labeled substrate to a labeled product can be monitored by mass spectrometry, providing a direct measure of enzyme activity that is superior to less specific colorimetric or spectroscopic methods.

Production of Labeled Peptides: The tracer can be used in microbial systems that produce non-ribosomal peptides (NRPs) containing D-proline, such as certain antibiotics or toxins. Feeding the culture with this compound results in the production of a fully labeled NRP. This labeled product can then be used as an internal standard for quantification or in structural studies using Nuclear Magnetic Resonance (NMR) spectroscopy.

The table below outlines a hypothetical synthetic biology project utilizing the labeled compound.

| Project Goal | Engineered System | Role of D-Proline-13C5,15N | Key Measurement |

|---|---|---|---|

| Produce chiral 5-aminopentanoic acid | E. coli expressing a novel D-proline reductase | Serve as the sole precursor to validate the pathway and quantify yield. | 13C5,15N-labeled 5-aminopentanoic acid concentration. |

| Improve proline racemase efficiency | In vitro directed evolution screen | Act as the substrate in a high-throughput LC-MS assay. | Rate of conversion of labeled D-proline to labeled L-proline. |

| Produce a labeled peptide antibiotic | Streptomyces strain producing an NRP | Feed as a labeled precursor during fermentation. | Mass shift and isotopic enrichment of the final peptide product. |

Exploration of this compound in Non-Mammalian Biological Systems

While much research on D-amino acids has focused on mammals, their roles in other domains of life are equally important and often more pronounced. This compound is a key reagent for exploring these functions.

Microbiology: D-amino acids are fundamental components of the bacterial cell wall (peptidoglycan) and are involved in biofilm formation, sporulation, and signaling. This compound can be used to trace the uptake and incorporation of D-proline into these structures in bacteria like Clostridioides difficile or Vibrio cholerae. Such studies can reveal species-specific metabolic pathways and identify novel targets for antimicrobial drugs that could disrupt D-proline metabolism.

Plant Biology: The presence and function of D-amino acids in plants are poorly understood. Proline (as L-proline) is a well-known osmoprotectant, but the role of D-proline is enigmatic. Isotope tracing with this compound in model plants like Arabidopsis thaliana or crop species could elucidate its metabolic pathways, determine if it can be converted to L-proline, and investigate its potential role in stress responses or as a signaling molecule.

Marine Biology: Many marine invertebrates, including mollusks and crustaceans, accumulate high levels of free D-amino acids in their tissues. The origin of this D-proline—whether from endogenous synthesis, diet, or symbiotic microbes—is a major unanswered question. Administering this compound to these organisms and tracing its fate can help distinguish between these sources and uncover its physiological functions, which may relate to osmoregulation or neurotransmission.

The table below summarizes potential research avenues in various non-mammalian systems.

| Biological System | Model Organism(s) | Key Research Question | Potential Finding |

|---|---|---|---|

| Bacteria | Clostridioides difficile, Pseudomonas aeruginosa | Is exogenous D-proline incorporated into the cell wall or used in biofilm signaling? | Identification of novel D-proline transporters and metabolic enzymes as potential antibiotic targets. |

| Fungi | Aspergillus fumigatus, Saccharomyces cerevisiae | What is the metabolic fate of D-proline and does it influence fungal growth or virulence? | Elucidation of D-proline catabolic pathways and their role in fungal physiology. |

| Plants | Arabidopsis thaliana, Oryza sativa (Rice) | Can plants metabolize D-proline, and does it play a role in abiotic stress tolerance? | Discovery of a plant proline racemase or D-amino acid oxidase, linking D-proline to stress response. |

| Marine Invertebrates | Mytilus edulis (Mussel), Penaeus monodon (Shrimp) | What is the origin and physiological role of high D-proline concentrations? | Confirmation of endogenous synthesis vs. microbial origin; role in osmoregulation. |

Q & A

Q. Q. How can D-Proline-<sup>13</sup>C5,<sup>15</sup>N be used to study non-canonical roles of proline in stress granule formation?

Q. What advanced isotopic labeling strategies (e.g., dual <sup>13</sup>C/<sup>15</sup>N with <sup>2</sup>H) enhance resolution in protein folding studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.